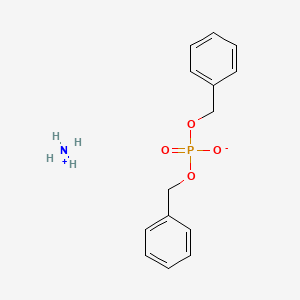

Ammonium dibenzyl phosphate

Description

Introduction to Ammonium Dibenzyl Phosphate

This compound stands as a notable member of the organophosphorus compound family, specifically classified as an ammonium salt derived from dibenzyl phosphoric acid. The compound exhibits characteristics typical of phosphate esters while maintaining unique properties attributed to its ionic nature. Its chemical structure incorporates two benzyl groups attached to a central phosphate unit, with the negative charge balanced by an ammonium cation. This structural arrangement contributes to the compound's distinctive physical and chemical properties, making it a subject of interest in various chemical applications and research contexts.

The formation of this compound through salt formation represents a fundamental example of acid-base chemistry applied to organophosphorus compounds. The compound demonstrates the typical behavior of phosphate salts while retaining the organic character imparted by the benzyl substituents. Research has shown that the compound maintains stability under appropriate storage conditions and exhibits solubility characteristics that reflect its ionic nature. The presence of the ammonium cation significantly influences the compound's physical properties, including its melting point, solubility profile, and crystalline structure.

Scientific investigations have revealed that this compound serves as an important intermediate in phosphorus chemistry research. The compound's structural features make it particularly valuable for studying phosphate ester behavior and ionic interactions in organophosphorus systems. Its well-defined molecular structure allows for precise characterization using various analytical techniques, contributing to our understanding of phosphate salt chemistry. The compound's synthesis and characterization have been documented in multiple research contexts, establishing its significance in the broader field of organophosphorus chemistry.

Chemical Identity and Nomenclature

The chemical identity of this compound encompasses multiple nomenclature systems and structural descriptors that collectively define its molecular characteristics. The compound's identity is established through systematic naming conventions, registry numbers, and structural relationships that provide comprehensive chemical identification. These identification parameters serve as essential tools for chemical communication, literature searches, and regulatory compliance in research and commercial applications.

Chemical nomenclature for this compound follows established International Union of Pure and Applied Chemistry guidelines while also incorporating common names used in chemical literature. The systematic approach to naming this compound reflects its structure as an ammonium salt of a dibenzyl phosphate ester. This nomenclature system ensures unambiguous identification across different chemical databases and research publications. The compound's identity is further reinforced through unique registry numbers that provide definitive identification in chemical databases worldwide.

The structural characterization of this compound involves detailed molecular formula determination and molecular weight calculations that confirm its chemical composition. These fundamental parameters serve as the foundation for all subsequent chemical analysis and characterization efforts. The compound's molecular identity encompasses both the organic phosphate framework and the inorganic ammonium component, creating a hybrid molecular system with unique properties derived from both components.

Systematic International Union of Pure and Applied Chemistry Name and Synonyms

The systematic International Union of Pure and Applied Chemistry name for this compound is officially designated as azanium dibenzyl phosphate, reflecting the modern nomenclature conventions for ammonium salts. This systematic name clearly identifies the compound as consisting of an azanium cation (the International Union of Pure and Applied Chemistry preferred term for ammonium) paired with a dibenzyl phosphate anion. The nomenclature follows standard protocols for naming ionic compounds, where the cation is listed first followed by the anion designation.

Alternative systematic names for this compound include phosphoric acid bis(phenylmethyl) ester ammonium salt, which describes the compound from the perspective of its formation from phosphoric acid. This nomenclature emphasizes the esterification pattern of the phosphoric acid backbone with two phenylmethyl (benzyl) groups. The designation as an ammonium salt clearly indicates the ionic nature of the compound and its formation through acid-base neutralization reactions.

Common synonyms for this compound include several variations that appear in chemical literature and commercial sources. These synonyms encompass this compound, dibenzyl phosphoric acid ammonium salt, and phosphoric acid bis(phenylmethyl) ester ammonium salt. The compound is also referenced by its unique identifier code in some databases, contributing to its comprehensive nomenclature profile.

Chemical Abstracts Service Registry Number and Molecular Formula

The Chemical Abstracts Service registry number for this compound is definitively established as 1277151-44-6, providing a unique identifier for this compound in chemical databases worldwide. This registry number serves as the primary identification tool for the compound across all major chemical information systems, ensuring consistent identification regardless of naming variations or synonyms used in different contexts. The Chemical Abstracts Service registry system provides the most reliable method for unambiguous compound identification in scientific literature and commercial applications.

The molecular formula for this compound is consistently reported as C14H18NO4P across multiple authoritative sources. This formula indicates the compound contains fourteen carbon atoms, eighteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one phosphorus atom. The molecular formula reflects the complete ionic structure of the compound, encompassing both the organic dibenzyl phosphate anion and the ammonium cation components.

Alternative representations of the molecular formula express the compound's ionic nature more explicitly. Some sources present the formula as C14H15O4P·H3N, which clearly delineates the dibenzyl phosphate component (C14H15O4P) and the ammonia component (H3N) that forms the ammonium salt. This representation emphasizes the compound's formation through the combination of dibenzyl phosphoric acid with ammonia, resulting in the ionic salt structure.

The molecular weight of this compound is calculated as 295.27 grams per mole based on its established molecular formula. This molecular weight calculation incorporates the atomic masses of all constituent elements according to current International Union of Pure and Applied Chemistry standards. The precise molecular weight serves as a critical parameter for analytical characterization, stoichiometric calculations, and purity determinations in research and commercial applications.

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 1277151-44-6 | |

| Molecular Formula | C14H18NO4P | |

| Alternative Formula Representation | C14H15O4P·H3N | |

| Molecular Weight | 295.27 g/mol |

Structural Relationship to Dibenzyl Phosphate

The structural relationship between this compound and its parent acid, dibenzyl phosphate, represents a fundamental example of salt formation in organophosphorus chemistry. Dibenzyl phosphate, with the Chemical Abstracts Service registry number 1623-08-1 and molecular formula C14H15O4P, serves as the acidic precursor that forms the anionic component of the ammonium salt. The parent acid structure contains two benzyl ester groups attached to a phosphoric acid backbone, with one remaining acidic hydrogen that can participate in salt formation reactions.

The conversion from dibenzyl phosphate to this compound involves the neutralization of the acidic hydrogen with ammonia, resulting in the formation of the ammonium cation and the corresponding phosphate anion. This acid-base reaction preserves the core dibenzyl phosphate structure while modifying the overall molecular properties through ionic character introduction. The structural transformation increases the molecular weight from 278.24 grams per mole for dibenzyl phosphate to 295.27 grams per mole for the ammonium salt.

The dibenzyl phosphate parent compound exhibits a systematic International Union of Pure and Applied Chemistry name of dibenzyl hydrogen phosphate, emphasizing the presence of the ionizable hydrogen. The structural formula for dibenzyl phosphate can be represented as (C6H5CH2O)2PO(OH), clearly showing the two benzyl ester linkages and the remaining hydroxyl group. This hydroxyl group represents the acidic site that participates in ammonium salt formation, transforming from a neutral phosphoric acid ester to an ionic phosphate salt.

The structural comparison reveals that this compound maintains the complete dibenzyl phosphate framework while adding the ammonium counter-ion. The Simplified Molecular Input Line Entry System representation for dibenzyl phosphate shows the structure as C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2, while the ammonium salt incorporates an additional ammonium cation to balance the deprotonated phosphate group. This structural relationship demonstrates the preservation of the organic phosphate ester functionality within the ionic salt framework.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Feature |

|---|---|---|---|---|

| Dibenzyl phosphate | 1623-08-1 | C14H15O4P | 278.24 g/mol | Parent acid with ionizable hydrogen |

| This compound | 1277151-44-6 | C14H18NO4P | 295.27 g/mol | Ammonium salt of dibenzyl phosphate |

| Mass Difference | - | - | 17.03 g/mol | Equivalent to NH3 addition |

Properties

IUPAC Name |

azanium;dibenzyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P.H3N/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTCBYMYXZCKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1277151-44-6 | |

| Record name | Phosphoric acid, bis(phenylmethyl) ester, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1277151446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMMONIUM DIBENZYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9AWN55JN7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of Dibenzyl Phosphite

- Reactants: Benzyl alcohol, phosphorus trichloride, and a base such as triethylamine.

- Solvent: Typically toluene.

- Reaction: Benzyl alcohol reacts with phosphorus trichloride in the presence of triethylamine to produce dibenzyl phosphite.

- Purification: After esterification, the reaction is quenched with water, followed by liquid-liquid separation, concentration, and purification using methyl tert-butyl ether/water extraction, washing with sodium bicarbonate and sodium chloride solutions, drying over anhydrous sodium sulfate, and concentration.

- Yield and Purity: Purity of dibenzyl phosphite is approximately 69% after this step.

Conversion of Dibenzyl Phosphite to Dibenzyl Phosphate

Two main approaches exist:

- Hydroxylation with Permanganate: Dibenzyl phosphite undergoes hydroxylation in alkaline solution with permanganate salts (e.g., potassium permanganate, sodium permanganate, or ammonium permanganate) to form dibenzyl phosphate.

- Base Hydrolysis: Reaction of dibenzyl phosphite with aqueous sodium hydroxide in carbon tetrachloride yields dibenzyl phosphate sodium salt tetrahydrate with high purity (~95%).

- Acidification: The sodium salt is then reacted with hydrochloric acid to regenerate dibenzyl phosphate with purity around 97%.

- Final Purification: Purification by recrystallization or solvent extraction (ethyl acetate/petroleum ether mixture) achieves purity up to 99.5% with overall yields around 46.8% for the two-step conversion and 85.6% for acidification.

Formation of this compound

- Reaction: Dibenzyl phosphate is reacted with ammonium hydroxide to form the ammonium salt.

- Conditions: This step is typically conducted under controlled temperature and stoichiometric conditions to ensure complete salt formation.

- Industrial Scale: Continuous flow reactors and automated systems may be used to optimize temperature, pressure, and reactant concentrations for high yield and purity.

- Yield: High yields are reported, though exact numerical values vary depending on scale and process optimization.

Reaction Conditions and Optimization

| Step | Reactants | Solvent | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Dibenzyl phosphite formation | Benzyl alcohol, PCl3, triethylamine | Toluene | Esterification, room temp to reflux | N/A | ~69 | Post-reaction quenching and purification |

| Hydroxylation to dibenzyl phosphate | Dibenzyl phosphite, KMnO4 or NaMnO4 | Alkaline aqueous | Hydroxylation under alkaline conditions | N/A | N/A | Permanganate oxidation |

| Base hydrolysis | Dibenzyl phosphite, NaOH | CCl4 | Reaction at controlled temp | N/A | 95 | Produces sodium salt tetrahydrate |

| Acidification | Sodium salt, HCl | Aqueous | Acidification to free acid | 85.6 | 97 | Followed by solvent purification |

| Ammonium salt formation | Dibenzyl phosphate, NH4OH | Aqueous or solvent | Controlled temp and stoichiometry | High | High | Industrial scale uses continuous flow |

Research Findings and Analytical Data

- Hydroxylation Reaction: Introduction of hydroxyl groups into dibenzyl phosphite is a key step, achieved with permanganate salts. Alkali metal or ammonium permanganates are effective oxidants.

- Purification Techniques: Use of methyl tert-butyl ether/water extraction and washing with sodium bicarbonate and sodium chloride solutions followed by drying ensures removal of impurities and water, critical for high purity products.

- Chemical Stability: Dibenzyl phosphate intermediates are stable in acetonitrile/acetone at room temperature but decompose slowly in anhydrous methanol, indicating solvent choice impacts stability during processing.

- Debenzylation: Mild and chemoselective debenzylation methods using triethylsilane have been developed to access phosphates from benzyl-protected intermediates, potentially applicable to this compound derivatives.

Summary of Preparation Routes

Chemical Reactions Analysis

Types of Reactions: Ammonium dibenzyl phosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form dibenzyl phosphonic acid.

Oxidation: It can undergo oxidation reactions to form corresponding phosphonic acids.

Substitution: The compound can participate in substitution reactions, where the ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water at elevated temperatures (80°C in toluene).

Oxidation: Oxidizing agents such as hydrogen peroxide can be used under mild conditions.

Substitution: Various nucleophiles, including amines and alcohols, can be used in the presence of catalysts like molecular iodine.

Major Products Formed:

Hydrolysis: Dibenzyl phosphonic acid.

Oxidation: Corresponding phosphonic acids.

Substitution: Phosphoramidates and phosphoramidates.

Scientific Research Applications

Scientific Research Applications

ADBP finds significant applications in several scientific domains:

Organic Chemistry

- Reagent in Synthesis : ADBP is utilized as a reagent for synthesizing phosphonic acids and phosphoramidates, which are important intermediates in organic synthesis.

- Phosphate Transfer Studies : It serves as a model compound to study enzyme mechanisms involving phosphate transfer reactions, contributing to a better understanding of biochemical processes.

Biological Applications

- Enzyme Mechanism Investigation : ADBP is employed in research focused on enzyme mechanisms that involve phosphate group transfers, aiding in the elucidation of metabolic pathways.

- Drug Formulation : Due to its ability to dissolve other compounds, ADBP is being explored for potential use in drug formulations, particularly for hydrophobic drugs.

Industrial Applications

- Surfactant in Pharmaceuticals : ADBP acts as a surfactant in various pharmaceutical preparations, enhancing the solubility and bioavailability of active ingredients.

- Photopolymerizable Compound : Its unique properties allow it to be used as a photopolymerizable compound in material science, facilitating the development of advanced materials.

Mechanism of Action

The mechanism of action of ammonium dibenzyl phosphate involves its ability to participate in phosphate transfer reactions. The compound can act as a phosphate donor in enzymatic reactions, facilitating the transfer of phosphate groups to various substrates . This process is crucial in many biological pathways, including energy metabolism and signal transduction .

Comparison with Similar Compounds

Structural and Functional Comparisons

Ammonium dibenzyl phosphate is compared below with structurally related phosphates, focusing on solubility, stability, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Stability and Handling

- Deprotection: this compound requires hydrogenolysis for deprotection, which proceeds cleanly with pure samples but demands rigorous purification (e.g., HPLC) to avoid side reactions . In contrast, dimethyl or diethyl phosphates are unsuitable for acid-labile compounds due to harsh deprotection conditions (e.g., TMSBr) .

- Thermal Stability: Unlike ADP, which decomposes into ammonia and phosphoric acid at 190°C , this compound remains stable in organic solvents but decomposes in methanol to form methyl ethers .

Biological Activity

Ammonium dibenzyl phosphate (ADBPh) is a compound with various biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

ADBPh is classified under organophosphorus compounds, with the molecular formula and a molecular weight of 299.27 g/mol. It is known for its ability to interact with biological systems, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of ADBPh is primarily attributed to its role as a phosphate donor and its interactions with various biological targets:

- Enzyme Inhibition : ADBPh has been shown to inhibit certain phosphatases, leading to altered signaling pathways in cells. This inhibition can affect processes such as cell growth and apoptosis.

- Receptor Modulation : Studies indicate that ADBPh acts on purinergic receptors, particularly the P2Y1 receptor, where it exhibits antagonist properties. The compound's potency at this receptor has been quantified with an IC50 value of 0.48 μM, indicating significant biological relevance in modulating purinergic signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of ADBPh:

| Activity | Target | IC50/EC50 | Reference |

|---|---|---|---|

| Antagonism at P2Y1 receptor | P2Y1 receptor | 0.48 μM | |

| Inhibition of phosphatases | Various phosphatases | Varies | |

| Cytotoxicity | CEM cells | CC50 > 200 μM |

Case Studies

Several studies have explored the biological implications of ADBPh:

- Antiviral Activity : Research indicated that ADBPh derivatives demonstrated potential antiviral properties but showed lower efficacy compared to established antiviral agents. For instance, modifications in the phosphate group structure significantly influenced their activity against HIV .

- Cytotoxicity Assessment : In vitro studies on CEM cells revealed that ADBPh exhibited low cytotoxicity even at higher concentrations (CC50 > 200 μM), suggesting a favorable safety profile for therapeutic applications .

- Receptor Interaction Studies : The interaction of ADBPh with purinergic receptors was investigated, revealing that structural modifications could enhance or diminish its antagonist potency at the P2Y1 receptor, highlighting the importance of chemical structure in biological activity .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling ammonium dibenzyl phosphate in laboratory settings?

- Methodological Answer :

- Storage : Store in well-ventilated areas at 10–30°C, away from incompatible substances (e.g., strong acids) and ignition sources. Use airtight containers to prevent moisture absorption and contamination .

- PPE : Wear nitrile gloves (tested for permeability via EN 374 standards), safety goggles, and lab coats. Use respiratory protection if ventilation is inadequate .

- Spill Management : Collect spills using HEPA-filter vacuums; avoid dry sweeping to prevent dust dispersion. Dispose via industrial combustion facilities .

Q. How can researchers verify the purity of this compound for molecular biology applications?

- Methodological Answer :

- Analytical Techniques :

- Ion Chromatography : Quantify residual chloride (<5 ppm) and sulfate (<0.01%) using USP-grade reference standards .

- ICP-MS : Detect heavy metals (e.g., Pb <5 ppm, Fe <0.001%) per ACS reagent specifications .

- pH Testing : Prepare a 5% aqueous solution; validate pH between 7.6–8.2 to ensure buffer compatibility .

Q. What spectroscopic methods are suitable for characterizing the phosphate group in this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve P–O bond lengths (single bonds: ~1.58 Å; P=O: ~1.47 Å) to assess electronic delocalization .

- 31P NMR : Identify chemical shifts (δ ~-2 to 0 ppm) to confirm phosphate esterification and hydrogen bonding .

- FT-IR : Detect P=O stretching vibrations (~1250 cm⁻¹) and P–O–C asymmetric stretches (~1050 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in phosphate group bonding data between crystallography and computational models?

- Methodological Answer :

- Experimental Calibration : Cross-validate XRD data with DFT simulations (e.g., B3LYP/6-311+G(d,p)) to account for crystal packing effects .

- Electron Density Analysis : Use QTAIM (Quantum Theory of Atoms in Molecules) to compare bond critical point densities from XRD and computational outputs .

- Dynamic Effects : Incorporate molecular dynamics (MD) simulations to model temperature-dependent bond vibrations absent in static crystallography .

Q. What strategies optimize this compound-based buffers for peptide separation in reverse-phase HPLC?

- Methodological Answer :

- Buffer Composition :

| Component | Ratio | Purpose |

|---|---|---|

| Ammonium phosphate buffer | 85% (v/v) | Maintain pH 7.5 and ion strength |

| Acetonitrile-methanol | 15% (v/v) | Reduce peptide adsorption |

- Adjust with phosphoric acid for pH stability .

- Gradient Elution : Ramp organic modifier (Solution B) from 15% to 50% over 20 min to improve resolution of hydrophobic peptides .

- Degassing : Sparge with helium to prevent bubble formation in columns .

Q. How do trace impurities in this compound affect nucleation studies, and what mitigation methods are effective?

- Methodological Answer :

- Impacts :

- Chloride/Sulfate : Accelerate nucleation via ion bridging but introduce heterogeneity .

- Heavy Metals (e.g., Fe) : Catalyze unintended redox reactions in aqueous solutions .

- Mitigation :

- Recrystallization : Dissolve in hot ethanol (60°C), filter through 0.22 µm membranes, and cool to 4°C for crystal growth .

- Ion-Exchange Chromatography : Use Dowex 50WX8 resin to remove cationic contaminants (e.g., K+, Na+) .

Data Contradiction Analysis

Q. Why might this compound exhibit variable solubility in organic solvents across studies?

- Methodological Answer :

- Crystallinity : Amorphous vs. crystalline forms (mp: 78–80°C) impact dissolution kinetics; verify via XRD .

- Hydration State : Anhydrous vs. monohydrate forms differ in ethanol solubility; characterize using TGA .

- Solvent Purity : Residual water in solvents (e.g., >0.1% H₂O in THF) reduces solubility; employ molecular sieves for drying .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.